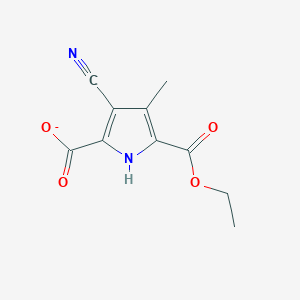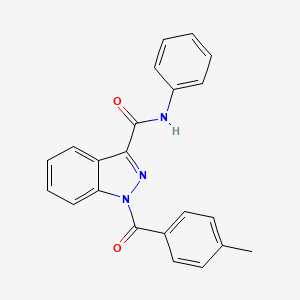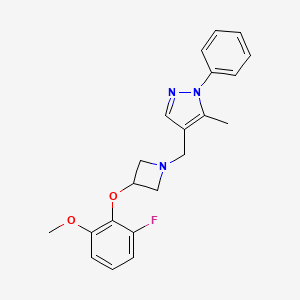![molecular formula C15H21ClN2O3 B15132467 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a spiro linkage between a benzoxazine and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the benzoxazine ring, followed by the formation of the spiro linkage with the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spiro-linked benzoxazine-piperidine derivatives, such as:
- 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one
- 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one acetate
Uniqueness
What sets 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride apart is its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.
Propriétés
Formule moléculaire |
C15H21ClN2O3 |
|---|---|
Poids moléculaire |
312.79 g/mol |
Nom IUPAC |
6-propan-2-yloxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(2)19-11-3-4-13-12(9-11)14(18)17-15(20-13)5-7-16-8-6-15;/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18);1H |
Clé InChI |
XVIDOAOPDIZWAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


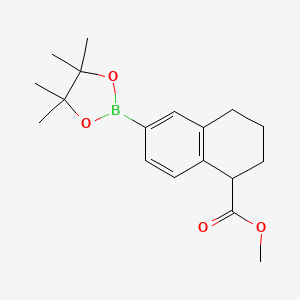
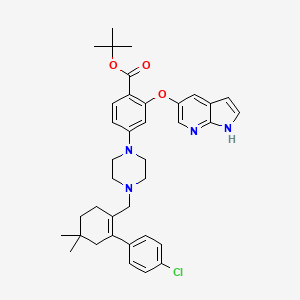
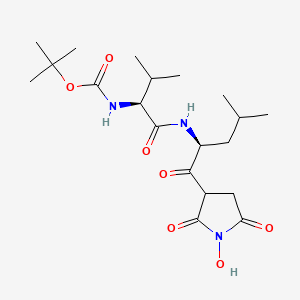
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
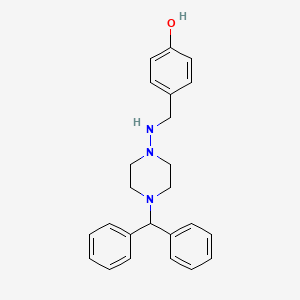
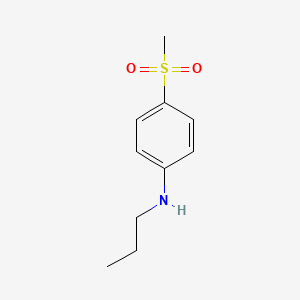
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
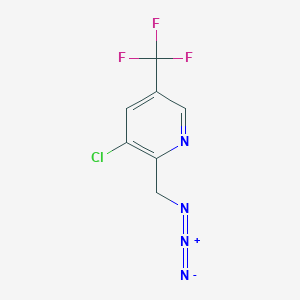
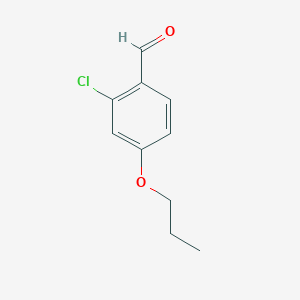
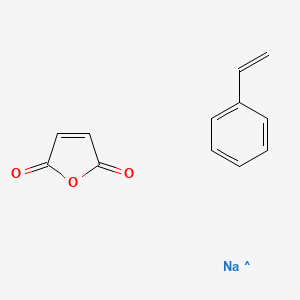
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,22R,25S,31S,34S,37S,40S,43S,46S,49S,52R,55S,58S,61S,64R,67S,70S,73S,79S,85R,92R)-55,58-bis(4-aminobutyl)-85-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-10,73-bis[(1R)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15132470.png)
